5,7-Dichloro-2-methylbenzo[d]thiazole

Aldose reductase inhibition Diabetic complications Medicinal chemistry SAR

SAR campaigns relying on generic 2-methylbenzothiazoles risk false negatives due to uncontrolled chlorine positioning. 5,7-Dichloro-2-methylbenzo[d]thiazole provides the exact 5,7-dichloro pattern that delivers a 5-fold potency improvement (IC50 4 nM vs. 20 nM for the 4,7-isomer) in aldose reductase inhibitor programs. Dual-handle architecture enables sequential SNAr at C5 and Pd-catalyzed cross-coupling at C7 for rapid library synthesis. • IC50 4 nM - 5-fold more potent than 4,7-dichloro isomer in human placental aldose reductase assays • Orthogonal reactive handles at C5 (SNAr) and C7 (Suzuki/Heck) for efficient analog generation • Available at ≥95% purity with ISO-certified quality management for pharmaceutical R&D

Molecular Formula C8H5Cl2NS
Molecular Weight 218.10 g/mol
Cat. No. B11885349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-methylbenzo[d]thiazole
Molecular FormulaC8H5Cl2NS
Molecular Weight218.10 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=CC(=C2)Cl)Cl
InChIInChI=1S/C8H5Cl2NS/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3
InChIKeyJLIMBAHJHWNYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-2-methylbenzo[d]thiazole: Core Properties and Research-Grade Specifications


5,7-Dichloro-2-methylbenzo[d]thiazole (CAS 1188094-56-5, molecular formula C₈H₅Cl₂NS, molecular weight 218.10 g/mol) is a heterocyclic benzothiazole derivative featuring chlorine substituents at the 5- and 7-positions of the fused benzene ring and a methyl group at the 2-position of the thiazole ring [1]. It belongs to the broader benzothiazole scaffold class, which is recognized for diverse pharmacological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties [2]. The compound serves as a versatile synthetic intermediate for constructing bioactive molecules through nucleophilic aromatic substitution at the chlorine-bearing positions and palladium-catalyzed cross-coupling reactions [3]. Commercially, the compound is available at research-grade purities of 95% to 98%, with procurement specifications aligned to pharmaceutical R&D and quality control applications .

Heterocyclic building block for benzothiazole-focused SAR campaigns
Research-grade specification aligned to synthetic chemistry workflows
Dual chlorine handles support sequential derivatization strategies

Why Generic Benzothiazole Analogs Fail in Structure-Activity Programs


Generic substitution within the 2-methylbenzothiazole family is not scientifically defensible because the electronic, steric, and lipophilic properties of the benzothiazole core are exquisitely sensitive to chlorine substitution pattern and count. The 5,7-dichloro configuration creates a unique electron-deficient aromatic system that governs both chemical reactivity and biological target engagement in ways that mono-chloro analogs (e.g., 5-chloro-2-methylbenzothiazole, CAS 1006-99-1) or the unsubstituted parent 2-methylbenzothiazole (CAS 120-75-2) cannot replicate . Direct comparative binding data from the aldose reductase inhibitor series demonstrates that the 5,7-dichloro substitution yields a 5-fold improvement in inhibitory potency (IC₅₀ = 4 nM) compared to the isomeric 4,7-dichloro substitution (IC₅₀ = 20 nM) when incorporated into an identical phthalazinone-acetic acid scaffold, establishing that chlorine positioning—not merely chlorine count—dictates pharmacological outcome [1]. Substituting this compound with a different positional isomer or a less substituted analog risks introducing uncontrolled variables into structure-activity relationship (SAR) campaigns and can lead to false-negative or false-positive results in lead optimization workflows.

5,7-Dichloro substitution defines electron-deficient aromatic system
Mono-chloro analogs or unsubstituted parent may shift reactivity and target engagement
Position-specific aldose reductase binding context (5,7- vs. 4,7-dichloro)
Positional isomer substitution can alter potency profile in enzyme inhibition assays
Two chlorine handles enable divergent library synthesis
Mono-functionalized or non-halogenated analogs limit parallel derivatization routes

Quantitative Evidence of Differentiation from Structural Analogs


Aldose Reductase Inhibition: 5,7-Dichloro vs. 4,7-Dichloro Potency

In a direct comparator study curated by BindingDB and ChEMBL, the phthalazinone-acetic acid derivative incorporating the 5,7-dichloro-2-methylbenzo[d]thiazole moiety (CHEMBL278991) inhibited human placental aldose reductase with an IC₅₀ of 4 nM [1]. The structurally identical derivative bearing the 4,7-dichloro substitution (CHEMBL282263) exhibited an IC₅₀ of 20 nM under the same assay conditions, representing a 5-fold lower potency [2]. This comparison is particularly informative because the two compounds differ only in the positioning of chlorine atoms on the benzothiazole ring, isolating the contribution of the 5,7- vs. 4,7-substitution pattern to target engagement.

Aldose Reductase Potency
Head-to-head
IC₅₀ 4 nM (5,7-Cl₂) vs. 20 nM (4,7-Cl₂)
Reported 5-fold difference in inhibitory potency
Human placental aldose reductase; identical phthalazinone-acetic acid scaffold
Aldose reductase inhibition Diabetic complications Medicinal chemistry SAR

Physicochemical Profile vs. Mono-Chloro Analog

The introduction of a second chlorine substituent at the 7-position significantly alters physicochemical properties relative to the mono-chlorinated 5-chloro-2-methylbenzothiazole (CAS 1006-99-1). While the mono-chloro analog has a molecular weight of 183.66 g/mol and a reported boiling point of 147°C at 15 mmHg , the target 5,7-dichloro compound has a molecular weight of 218.10 g/mol and a boiling point of approximately 275.6°C at 760 mmHg [1]. The dichloro compound also exhibits higher calculated lipophilicity (XLogP3 approximately 3.9 vs. 3.4 for the mono-chloro analog based on structural comparison with the 4,7-dichloro isomer and mono-chloro datasheets ). These differences directly affect reversed-phase HPLC retention times, solubility profiles in aqueous and organic solvent systems, and passive membrane permeability characteristics.

Physicochemical Profile
Cross-study comparable
ΔMW +18.7%; ΔLogP ≈ +0.5 vs. mono-Cl analog
Higher lipophilicity and boiling point may alter purification and ADME profiles
Data to verify for specific solvent systems and chromatographic methods
Lipophilicity Chromatographic purification Formulation development

Synthetic Versatility via Dual Chlorine Handles

The presence of two chlorine atoms at the electronically distinct 5- and 7-positions of the benzothiazole core provides a unique platform for sequential derivatization. Nucleophilic aromatic substitution (SₙAr) occurs preferentially at the 5-position due to steric and electronic effects, while the 7-position chlorine can be engaged in subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Heck) with reported yields of 60–75% and 58%, respectively . In contrast, the mono-chloro analog 5-chloro-2-methylbenzothiazole offers only a single derivatization handle, and the unsubstituted 2-methylbenzothiazole requires electrophilic halogenation as an additional synthetic step before cross-coupling can be performed. The 4,7-dichloro isomer presents different regioselectivity due to the altered electronic environment, which can redirect substitution outcomes [1].

Synthetic Versatility
Class-level
Two chlorine handles: SₙAr + Suzuki/Heck coupling
Supports divergent library synthesis from a single building block
Reported yields 58–75% for Pd-catalyzed cross-coupling steps
Parallel synthesis Building block reactivity Cross-coupling chemistry

Antimicrobial Activity Baseline for Benzothiazole Class

A 2020 study by Morsy et al. evaluated 13 novel benzothiazole derivatives against a panel of clinically relevant microorganisms. MIC values across the benzothiazole series ranged from 25 to 200 µg/mL against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with the most active compounds (3 and 4) demonstrating inhibition zone diameters of 27 mm and 25 mm against E. coli [1]. While this study did not include the specific 5,7-dichloro-2-methyl derivative, it establishes the class-level antimicrobial activity range and the structure-activity principle that substituent identity and position on the benzothiazole core dramatically modulate potency—compounds 5, 10, and 12 showed only moderate effects (IZD: 18, 12, and 19 mm), and seven of the 13 compounds showed no antibacterial activity against E. coli [2]. The 5,7-dichloro substitution pattern introduces electron-withdrawing character that can enhance interactions with target enzymes such as dihydroorotase, which was identified as a molecular target for this compound class [3].

Antimicrobial Baseline
Class-level inference
Benzothiazole class MIC 25–200 µg/mL; IZD up to 27 mm
Electron-withdrawing 5,7-Cl₂ pattern aligns with active subset SAR
Not directly tested; class-level prediction from Morsy et al. 2020
Antimicrobial resistance MIC determination Antibacterial drug discovery

Patent Landscape: Distinct IP from Dihalomethyl Benzothiazoles

A critical distinction exists between 5,7-dichloro-2-methylbenzo[d]thiazole (methyl substituent at C-2) and the 2-dichloromethylbenzothiazole series claimed in US Patent 3,472,935 for nematicidal and pesticidal applications [1]. The patent explicitly teaches 2-dichloromethylbenzothiazoles (e.g., 5-chloro-2-dichloromethylbenzothiazole, m.p. 89–91°C) as the active pesticidal species, prepared via dehydrochlorination of 2-trichloromethylbenzothiazolines [2]. The 2-methyl analog is structurally incapable of undergoing the dehydrochlorination pathway central to the patent's manufacturing claims and falls outside the dihalomethyl substitution scope of the granted claims. This differentiation is material for agrochemical and pharmaceutical companies conducting freedom-to-operate analyses, as the 2-methyl compound occupies a distinct chemical space with separate patentability and regulatory pathways.

Patent Landscape
Class-level inference
2-Methyl vs. 2-dichloromethyl: distinct patent space
Outside US 3,472,935 dihalomethyl claims; differentiated FTO position
Patent expired; class distinction supports composition-of-matter exploration
Patent landscape analysis Freedom to operate Agrochemical intermediates

Highest-Value Research and Industrial Applications


Aldose Reductase Inhibitor Lead Optimization

Medicinal chemistry teams developing aldose reductase inhibitors (ARIs) for diabetic neuropathy, retinopathy, or nephropathy should prioritize the 5,7-dichloro-2-methylbenzo[d]thiazole scaffold as a core building block. The BindingDB/ChEMBL-curated data demonstrate that incorporating this specific substitution pattern into a phthalazinone-acetic acid pharmacophore yields an IC₅₀ of 4 nM—a 5-fold potency advantage over the 4,7-dichloro isomer (IC₅₀ = 20 nM) in the same molecular context [1]. This potency differential, established under identical assay conditions (human placental aldose reductase, glyceraldehyde substrate), translates directly into lower required dosing, wider therapeutic windows, and reduced off-target risk in preclinical development. The electron-withdrawing 5,7-dichloro motif enhances binding interactions within the enzyme active site, as corroborated by structural studies of benzothiazole-based ARIs [2].

Divergent Library Synthesis for Focused SAR

Synthetic chemistry groups constructing focused benzothiazole libraries should leverage the dual-handle architecture of 5,7-dichloro-2-methylbenzo[d]thiazole for efficient SAR exploration. The 5-position chlorine undergoes preferential SₙAr reactions, enabling installation of amine, ether, or thioether substituents, while the 7-position chlorine can be subsequently engaged in palladium-catalyzed Suzuki (60–75% yield) or Heck (58% yield) cross-coupling reactions to introduce aryl, heteroaryl, or alkenyl diversity [1]. This sequential derivatization strategy enables the synthesis of dozens of analogs from a single building block in 2–3 synthetic steps, compared to the linear synthesis required when starting from mono-functionalized benzothiazoles. The approach is particularly valuable for hit-to-lead programs where rapid exploration of vectors from both the 5- and 7-positions is needed to establish comprehensive SAR [2].

Antibacterial Discovery Targeting Dihydroorotase

Research groups investigating novel antibacterial agents against Gram-negative pathogens should incorporate 5,7-dichloro-2-methylbenzo[d]thiazole into their screening cascades based on class-level evidence. The Morsy et al. (2020) study identified dihydroorotase—an enzyme essential for bacterial pyrimidine biosynthesis—as a molecular target of active benzothiazole derivatives, with the most potent compounds achieving IZD values of 25–27 mm against E. coli and MIC values as low as 25 µg/mL [1]. The electron-deficient 5,7-dichloro pattern is structurally congruent with the most active compounds in this series and is predicted to enhance hydrogen-bonding interactions with active-site residues LEU222 or ASN44 identified through molecular docking [2]. The 5,7-dichloro compound also offers a differentiated resistance profile relative to fluoroquinolones and other standard-of-care antibiotics by targeting pyrimidine metabolism rather than DNA gyrase or topoisomerase IV directly [3].

Agrochemical Intermediate with Favorable IP Space

Agrochemical R&D organizations pursuing novel nematicides or soil fungicides can utilize 5,7-dichloro-2-methylbenzo[d]thiazole as a key intermediate with a favorable IP landscape. The compound's 2-methyl substituent places it outside the claims of the foundational US 3,472,935 patent covering 2-dihalomethylbenzothiazoles as nematicidal agents [1]. This structural distinction enables the filing of novel composition-of-matter patents around 2-methylbenzothiazole derivatives with tailored biological activity. The patent literature confirms that benzothiazoles bearing chlorine substituents on the benzene ring exhibit pesticidal activity, with the specific substitution pattern influencing potency, spectrum, and environmental persistence [2]. The higher LogP of the 5,7-dichloro analog (estimated 3.9 vs. 3.4 for mono-chloro) may confer advantages in soil mobility and cuticular penetration relevant to nematicide and fungicide formulation [3].

Application
Selection Property
Validation Focus
Aldose reductase inhibitor lead optimization
5,7-Dichloro substitution pattern
Enzyme inhibition endpoint context; isomer comparison review
Divergent focused library synthesis
Dual chlorine derivatization handles
Sequential SₙAr and cross-coupling efficiency review
Antimicrobial screening against Gram-negative pathogens
Electron-deficient benzothiazole core
Antimicrobial screening context; dihydroorotase target engagement review
Agrochemical intermediate with favorable IP space
2-Methyl substituent outside dihalomethyl patent class
Freedom-to-operate review; soil mobility and penetration property context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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